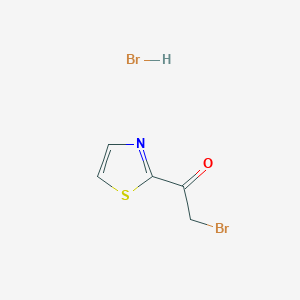

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide” is a compound that contains a thiazole ring. Thiazole is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. It has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions. For instance, Zhang et al. developed and produced a variety of phenylthiazole derivatives in multi-step reactions with the starting material 2-bromo-1-(3-nitrophenyl)ethanone . Another example is the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine .科学研究应用

Pharmaceutical Drug Development

The thiazole ring, a core structure in this compound, is known for its presence in various drugs due to its biological activity. The compound can be used as a building block in the synthesis of pharmaceuticals that target a wide array of diseases. For instance, derivatives of thiazole have been investigated for their anti-proliferative activity against cancer cell lines .

Chemical Synthesis

As a versatile synthetic intermediate, 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide can be utilized in multi-step chemical syntheses to produce a variety of phenylthiazole derivatives, which are valuable in medicinal chemistry .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets could be a wide range of enzymes, receptors, or biochemical pathways depending on the specific biological activity.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in physiological systems . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical Pathways

Thiazole derivatives have been shown to influence a variety of biochemical pathways . For example, they have been associated with the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.

Pharmacokinetics

The safety data sheet for a similar compound, 2-bromo-1-(1,3-thiazol-2-yl)ethanone, suggests that it may cause harm if swallowed, indicating that it can be absorbed through the gastrointestinal tract .

Result of Action

Thiazole derivatives have been reported to have antitumor and cytotoxic activity . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity activity on three human tumor cell lines .

Action Environment

The safety data sheet for a similar compound, 2-bromo-1-(1,3-thiazol-2-yl)ethanone, suggests that it should be stored in a well-ventilated place and kept tightly closed , indicating that environmental conditions such as air exposure and humidity could potentially affect its stability.

安全和危害

According to the safety data sheet, “2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide” is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to store locked up in a well-ventilated place with the container tightly closed .

未来方向

Given the significant potential of thiazole-bearing compounds in the development of novel therapeutic agents, medicinal chemists are expected to continue their efforts in finding new leads, which may later be translated into new drugs . This includes the development of thiazole analogs that may prove to be new anti-tubercular drugs or drug candidates with a high degree of safety and efficacy .

属性

IUPAC Name |

2-bromo-1-(1,3-thiazol-2-yl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJSDOINJDEVKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629539 |

Source

|

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide | |

CAS RN |

199804-81-4 |

Source

|

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)